molecular formula C15H12ClF3N2O3 B6090766 3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B6090766
M. Wt: 360.71 g/mol
InChI Key: MOLCCBNPHVPJPY-UHFFFAOYSA-N
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Description

3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is a complex organic compound that features a trifluoromethyl group, a morpholine ring, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.

    Morpholine Ring Formation: The morpholine ring can be introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The pyrrole-2,5-dione core may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(4-piperidinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
  • 3-chloro-4-(4-pyrrolidinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Uniqueness

3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-morpholin-4-yl-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3/c16-11-12(20-4-6-24-7-5-20)14(23)21(13(11)22)10-3-1-2-9(8-10)15(17,18)19/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLCCBNPHVPJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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